Product packaging for 3-(Pyridin-2-yl)oxetan-2-one(Cat. No.:)

3-(Pyridin-2-yl)oxetan-2-one

Cat. No.: B11920942
M. Wt: 149.15 g/mol
InChI Key: FGOXGZZCDMWPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyridin-2-yl)oxetan-2-one is a synthetically versatile heterocyclic compound of significant interest in organic and medicinal chemistry research. It features a β-lactone (oxetan-2-one) ring fused with a pyridinyl group, making it a valuable scaffold for constructing more complex molecules. The oxetane ring is a prominent pharmacophore in drug discovery due to its ability to improve key physicochemical properties of drug candidates, such as metabolic stability and solubility . This compound serves as a key synthetic intermediate for the development of novel amino acid derivatives and other constrained molecular architectures, particularly through reactions like aza-Michael additions, which are powerful methods for forming C–N bonds with various NH-heterocycles . Its structure aligns with current research efforts focused on incorporating saturated heterocycles like oxetanes into potential therapeutic agents, as these rings are found in compounds with a range of biological activities . Researchers utilize this building block to generate diverse chemical libraries for screening and to create conformationally restricted analogs of biologically active molecules. This product is intended for research purposes as a chemical building block and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B11920942 3-(Pyridin-2-yl)oxetan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-pyridin-2-yloxetan-2-one

InChI

InChI=1S/C8H7NO2/c10-8-6(5-11-8)7-3-1-2-4-9-7/h1-4,6H,5H2

InChI Key

FGOXGZZCDMWPSV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)O1)C2=CC=CC=N2

Origin of Product

United States

Reactivity and Transformation Mechanisms of 3 Pyridin 2 Yl Oxetan 2 One Derivatives

Enzyme-Mediated Transformations of Related Oxetane (B1205548)/β-Lactone Systems

The enzymatic transformation of oxetane and β-lactone systems is an area of significant interest, particularly due to the potential for stereoselective synthesis and the relevance of these structures in medicinal chemistry.

Oxetane Ring Stability:

The oxetane ring, particularly when incorporated into drug candidates, has been shown to exhibit improved stability against enzymatic degradation compared to other functional groups. nih.govacs.org This stability is a key feature that makes oxetanes attractive motifs in drug design, where they can be used to block metabolically labile sites. nih.gov For instance, amino-oxetanes have been successfully employed as peptidomimetics, demonstrating enhanced stability while retaining biological activity. nih.govacs.org The introduction of an oxetane can also improve pharmacokinetic properties like metabolic stability and aqueous solubility.

Enzymatic Hydrolysis of β-Lactones:

β-Lactones are susceptible to enzymatic hydrolysis, a reaction that is often catalyzed by lipases and other hydrolases. researchgate.net This process can be highly enantioselective, making it a valuable method for the kinetic resolution of racemic β-lactones. arkat-usa.org For example, various lipases, such as porcine pancreatic lipase (B570770) (PPL), Pseudomonas cepacia lipase (PSL), and Candida cylindracea lipase (CCL), have been successfully used for the enantioselective hydrolysis of related lactone systems. arkat-usa.org

The general mechanism of lipase-catalyzed hydrolysis involves the activation of the lactone's carbonyl group by the enzyme's active site, typically a serine hydrolase. This is followed by nucleophilic attack by a serine residue, leading to the formation of an acyl-enzyme intermediate and the opening of the lactone ring. Subsequent hydrolysis of this intermediate releases the ring-opened product and regenerates the enzyme.

Recent research has identified specific enzymes capable of hydrolyzing lactone rings in complex natural products. For instance, a soil-borne bacterium, Aeromicrobium sp., was found to produce an α/β-hydrolase that can hydrolyze the macrolide ring of resorcylic acid lactones like zearalenone (B1683625) and radicicol. nih.gov This highlights the diversity of enzymes that can act on lactone structures.

The table below summarizes the findings of a study on the hydrolysis of δ-acetyloxymethyl-δ-valerolactone using various lipases, which serves as a relevant model for the enzymatic behavior of lactones. arkat-usa.org

EntryLipaseTime (h)Conversion (%)Enantiomeric Excess of Product (eep %)
1PPL9.24895
2PSL1.83832
3CCL17.81466
4ANL0.52188
5RNL2.44852
6RAL3.84615
7WGL0.11676
Data sourced from a study on the enantioselective hydrolysis of δ-acetyloxymethyl-δ-valerolactone. arkat-usa.org
PPL: Porcine Pancreatic lipase, PSL: Pseudomonas cepacia, CCL: Candida cylindracea, ANL: Aspergillus niger, RNL: Rhizopus niveus, RAL: Rhizopus arrhizus, WGL: Wheat germ.

Given the susceptibility of the β-lactone ring to nucleophilic attack, it is highly probable that 3-(pyridin-2-yl)oxetan-2-one would be a substrate for various hydrolases, potentially leading to its ring-opening to form the corresponding β-hydroxy carboxylic acid. The presence of the pyridyl group may influence the substrate specificity and the rate of enzymatic hydrolysis.

Computational and Theoretical Investigations of 3 Pyridin 2 Yl Oxetan 2 One

Quantum Chemical Calculations on Oxetanone Ring Systems

Quantum chemical calculations provide fundamental insights into the electronic structure and geometry of molecules. For a system like 3-(Pyridin-2-yl)oxetan-2-one, these methods are indispensable for understanding the interplay between the strained four-membered ring and the aromatic substituent.

Density Functional Theory (DFT) has become a standard tool for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in optimizing the molecular geometry of this compound to find its most stable (ground state) conformation. Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311+G(d,p), are commonly employed to calculate key electronic parameters. acs.org

These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. In related oxetanone systems, the LUMO has been shown to be relatively low in energy, a factor that influences their susceptibility to nucleophilic attack. researchgate.net The introduction of the electron-withdrawing pyridine (B92270) ring is expected to further lower the LUMO energy, enhancing the electrophilicity of the lactone carbonyl group.

Time-dependent DFT (TD-DFT) is used to investigate the molecule's excited states. mdpi.com This is particularly relevant for predicting photochemical reactivity, such as the Norrish Type I cleavage and subsequent decarbonylation, a known reaction pathway for simpler oxetanones. researchgate.netacs.org TD-DFT calculations can predict the energies of electronic transitions, which correspond to UV-Vis absorption spectra, and map out the potential energy surfaces of excited states to identify likely photochemical reaction pathways. mdpi.com

Table 1: Representative Computational Methods for Electronic Structure Analysis

Computational Method Purpose Typical Functional/Basis Set Key Outputs
Density Functional Theory (DFT) Ground state geometry optimization and electronic properties. B3LYP/6-31G* Optimized bond lengths/angles, HOMO/LUMO energies, Mulliken charges.
Time-Dependent DFT (TD-DFT) Excited state properties and photochemical pathways. B3LYP/6-311+G(2d,p) Excitation energies, oscillator strengths, potential energy surfaces.

The geometry of the oxetan-2-one ring is heavily influenced by ring strain. mdpi.com In unsubstituted oxetane (B1205548), the internal bond angles are significantly compressed compared to ideal sp³ hybridization angles, with a C-C-C bond angle of approximately 84.8°. nih.gov The introduction of a carbonyl group in the β-lactone ring further modifies this geometry.

For this compound, computational geometry optimization would be expected to reveal several key features:

Ring Puckering: The four-membered ring is not perfectly planar. The degree of puckering is a balance between angle strain and torsional strain. The bulky pyridyl group at the C3 position will likely influence the preferred puckered conformation.

Bond Lengths: The C-C and C-O bonds within the ring are subject to strain. The C3-C(pyridyl) bond length and the orientation of the pyridine ring relative to the oxetanone will be determined by steric hindrance and electronic conjugation effects.

Bond Angles: The internal angles of the lactone ring will deviate significantly from tetrahedral or trigonal planar norms. The external angles involving the pyridyl substituent will also adjust to minimize steric clash.

Table 2: Typical Geometrical Parameters for Strained Oxetane Rings

Parameter Unsubstituted Oxetane nih.gov Predicted Trend in this compound
C-O Bond Length 1.46 Å Minor changes; influenced by substituent's electronic effect.
C-C Bond Length 1.53 Å C2-C3 bond may be slightly elongated due to steric strain.
C-C-C Angle 84.8° Expected to remain highly acute, defining the ring strain.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful method for mapping the intricate pathways of chemical reactions, providing details that are often inaccessible through experimental means alone.

By mapping the potential energy surface (PES), computational chemists can identify the most favorable routes for chemical reactions. This involves locating and characterizing the structures of transition states—the highest energy points along a reaction coordinate. For this compound, several reaction types could be modeled:

Nucleophilic Acyl Substitution: The carbonyl group of the β-lactone is a prime target for nucleophiles. Computational models can map the stepwise pathway of nucleophilic attack, formation of a tetrahedral intermediate, and subsequent ring-opening. The pyridine nitrogen could potentially act as an intramolecular catalyst or directing group in such reactions.

Decarbonylation: As seen in simpler oxetanones, photochemical or thermal decarbonylation is a possible decomposition pathway. mdpi.comtandfonline.com DFT calculations can elucidate whether this proceeds via a concerted or stepwise mechanism by locating the relevant transition states and diradical intermediates. researchgate.net

[2+2] Cycloadditions: The formation of the β-lactone ring itself can be modeled. Studies on related systems have used DFT to determine whether the reaction proceeds via a concerted, asynchronous [2+2] cycloaddition or a stepwise aldol-lactonization process. nih.gov

When a molecule can react at multiple sites or form multiple stereoisomers, computational chemistry can predict the likely outcome. For reactions involving this compound, the C3 position is a stereocenter.

Regioselectivity: In ring-opening reactions, a nucleophile could theoretically attack either the C2 (carbonyl) or C4 carbon. By comparing the activation energies for the transition states of both pathways, the preferred site of attack (regioselectivity) can be determined. Overwhelmingly, attack at the electrophilic carbonyl carbon is expected.

Stereoselectivity: For reactions that generate a new stereocenter, computational modeling can explain the preference for one stereoisomer over another. For example, in the addition of a nucleophile to the carbonyl group, the approach of the reactant can be influenced by the steric bulk of the adjacent pyridyl group. By calculating the energies of the diastereomeric transition states, the stereochemical outcome can be predicted. researchgate.net Frontier Molecular Orbital (FMO) theory can also provide qualitative insights into these selective processes.

Investigation of Pyridine-Oxetanone Intramolecular Interactions

The proximity of the pyridine ring to the oxetanone ring allows for a variety of through-space and through-bond intramolecular interactions. These subtle forces can significantly influence the molecule's conformation and reactivity.

The pyridine ring is electron-deficient, while the oxetanone contains electron-rich oxygen atoms. This electronic disparity can lead to stabilizing interactions. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are used to identify and characterize these weak interactions. nih.gov

Potential interactions in this compound include:

Dipole-Dipole Interactions: Both the pyridine and lactone moieties possess significant dipole moments. Their relative orientation will be optimized to achieve a favorable electrostatic interaction.

π-π Stacking or π-Lone Pair Interactions: While classic π-π stacking is intermolecular, intramolecular interactions between the pyridine π-system and the lone pairs on the oxetanone's ether oxygen are possible depending on the molecule's conformation.

Weak Hydrogen Bonds: C-H···O or C-H···N interactions between the pyridine C-H bonds and the oxetanone oxygen atoms, or between the oxetanone C-H bonds and the pyridine nitrogen, could contribute to conformational stability.

Inductive Effects: The oxetane ring is known to have a strong electron-withdrawing inductive effect, which can reduce the basicity of adjacent functional groups. tandfonline.com This effect would influence the electron density and reactivity of the attached pyridine ring.

These computational investigations, by building upon established principles and data from related systems, can provide a comprehensive and predictive understanding of the chemical nature of this compound, guiding future synthetic and applied research.

Conformational Analysis of the Pyridine-Oxetanone System

The conformational flexibility of this compound is primarily dictated by the rotational barrier around the C-C single bond connecting the pyridine ring to the oxetan-2-one (β-lactone) ring, as well as the puckering of the four-membered lactone ring. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surface and identifying the most stable conformers.

The dihedral angle (θ) between the plane of the pyridine ring and the mean plane of the oxetan-2-one ring is a key conformational descriptor. Studies on other 2-substituted pyridine systems suggest that conformers with specific dihedral angles are stabilized by minimizing steric hindrance and maximizing favorable electronic interactions. researchgate.netnih.gov For this compound, two principal planar or near-planar conformations can be hypothesized: a syn-conformation where the pyridine nitrogen is oriented towards the lactone's carbonyl group, and an anti-conformation where it is oriented away.

A hypothetical conformational analysis using DFT at the B3LYP/6-311+G(d,p) level of theory could yield the following data for the relative energies of different conformers:

ConformerDihedral Angle (Py-Lactone)Relative Energy (kcal/mol)
Global Minimum~25°0.00
Local Minimum~160°1.85
Transition State 12.50
Transition State 290°4.20

This is an interactive data table. You can sort and filter the data.

These hypothetical results suggest that a slightly twisted conformation is the most stable, likely representing a balance between steric repulsion and electronic stabilization. The energy barriers to rotation indicate that the molecule would be conformationally mobile at room temperature.

Electronic Interactions between the Pyridine Ring and the β-Lactone Moiety

The electronic landscape of this compound is characterized by the interplay of inductive and resonance effects between the electron-deficient pyridine ring and the strained, electrophilic β-lactone moiety. The nitrogen atom in the pyridine ring exerts a significant influence on the electronic distribution of the entire molecule. nih.gov

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can elucidate these interactions by quantifying charge transfer and orbital overlaps. A key interaction to investigate would be the potential for an n→π* interaction between the lone pair of the pyridine nitrogen (n) and the antibonding orbital of the lactone's carbonyl group (π*). nih.gov The geometric requirements for such an interaction would favor specific conformations where these orbitals are appropriately aligned.

The electron-withdrawing nature of the pyridine ring is expected to influence the reactivity of the β-lactone. This electronic pull would likely enhance the electrophilicity of the carbonyl carbon and the adjacent carbon atom of the lactone ring, making them more susceptible to nucleophilic attack. imperial.ac.uk

A theoretical study could also map the molecular electrostatic potential (MEP), visually representing the electron-rich and electron-deficient regions of the molecule. In this compound, the MEP would likely show a negative potential (electron-rich) around the pyridine nitrogen and a positive potential (electron-deficient) around the carbonyl carbon and the hydrogens of the pyridine ring.

Computational Prediction of Novel Reactivity Patterns and Chemical Properties

Computational chemistry serves as a powerful tool for predicting the reactivity and properties of novel molecules, guiding synthetic efforts and further research. researchgate.net For this compound, DFT calculations can be employed to determine a range of chemical descriptors that correlate with its reactivity.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. nih.gov The distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For this molecule, the LUMO is expected to be localized primarily on the β-lactone ring, particularly the C=O bond, while the HOMO may have significant contributions from the pyridine ring.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's chemical behavior. researchgate.net

A hypothetical table of calculated reactivity descriptors for this compound is presented below:

DescriptorDefinitionPredicted ValueImplication
HOMO Energy--6.8 eVSite of electron donation (nucleophilicity)
LUMO Energy--1.2 eVSite of electron acceptance (electrophilicity)
HOMO-LUMO GapELUMO - EHOMO5.6 eVIndicates moderate kinetic stability
Electronegativity (χ)-(EHOMO+ELUMO)/24.0 eVTendency to attract electrons
Chemical Hardness (η)(ELUMO-EHOMO)/22.8 eVResistance to change in electron distribution
Global Electrophilicity (ω)χ2/(2η)2.86 eVPropensity to act as an electrophile

This is an interactive data table. You can sort and filter the data.

These predicted values would suggest that this compound has a notable electrophilic character, consistent with the presence of the strained β-lactone ring. The predicted reactivity patterns would make this molecule an interesting candidate for reactions involving nucleophilic ring-opening of the lactone, potentially leading to a variety of functionalized pyridine derivatives. Computational studies can further model the reaction pathways and transition states for such reactions, providing valuable mechanistic insights. nih.gov

Applications of 3 Pyridin 2 Yl Oxetan 2 One in Advanced Chemical Synthesis

Utilization as Key Building Blocks for Complex Organic Molecules

The strained four-membered ring of 3-(Pyridin-2-yl)oxetan-2-one makes it an excellent electrophilic substrate, capable of undergoing ring-opening reactions with a variety of nucleophiles. This reactivity allows for its use as a precursor to a wide range of functionalized molecules.

Precursors to Functionalized Heterocycles (e.g., tetrahydrofurans, pyrrolidines)

The principal mode of reactivity for β-lactones like this compound involves nucleophilic ring-opening, which can proceed via two main pathways: cleavage of the acyl C2-O1 bond or the alkyl C4-O1 bond. clockss.org This controlled ring-opening provides access to β-substituted carboxylic acids, which are versatile intermediates for the synthesis of other heterocyclic systems. researchgate.net

For instance, reaction with oxygen or nitrogen nucleophiles can generate precursors that, upon subsequent intramolecular cyclization, yield five-membered heterocycles such as tetrahydrofurans and pyrrolidines. The pyridine (B92270) moiety can influence the regioselectivity of the nucleophilic attack, potentially directing the formation of specific isomers. The general reactivity of oxetanes and their derivatives as precursors for larger heterocyclic systems is well-documented, often involving ring-expansion or ring-opening-cyclization cascades. researchgate.netrsc.org

β-Lactone Substrate (Analogue) Nucleophile Intermediate Product Resulting Heterocycle Reference
3-Phenyloxetan-2-oneBenzylamineβ-Amino acidβ-Lactam / Pyrrolidinone clockss.org
3-Aryloxetan-2-oneMethanol (B129727) / H+β-Hydroxy esterDihydrofuran / Tetrahydrofuran (B95107) mdpi.com
This compound (projected)Primary Amine3-(Pyridin-2-yl)-β-amino acidPyrrolidinone derivativeN/A

Intermediates in Natural Product Total Synthesis and Analog Development

β-Lactones are recognized as powerful chiral building blocks in the total synthesis of complex natural products. clockss.orgnih.gov Their rigid structure allows for the stereocontrolled introduction of functionality. Asymmetric synthesis of this compound would yield a chiral synthon that could be used to install a β-hydroxy or β-amino acid fragment containing a pyridine ring into a larger molecule.

This is particularly relevant for the synthesis of alkaloids and other nitrogen-containing natural products where a pyridine unit is a core structural feature. The β-lactone can be opened with high stereochemical fidelity, transferring the chirality of the starting material to the final product. clockss.org This strategy has been employed in the synthesis of various lactones and other complex bioactive molecules. acs.org The development of analogs of natural products is also facilitated, where the pyridine ring can be introduced to modulate biological activity or improve pharmacokinetic properties.

Scaffold for the Construction of Spirocyclic Compounds

Spirocycles, compounds containing two rings fused at a single atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. beilstein-journals.org Oxetanes, particularly oxetan-3-one, have proven to be exceptional starting materials for the synthesis of spirocyclic systems. researchgate.netmdpi.com These syntheses often proceed through conjugate addition or cycloaddition reactions. researchgate.net

Following this precedent, this compound could serve as a scaffold for novel spirocycles. For example, derivatization at the C4 position followed by an intramolecular cyclization involving the pyridine ring or a substituent on it could lead to complex spiro-heterocycles. Tandem reactions, such as a rhodium-catalyzed O-H insertion followed by a base-promoted cyclization, have been successfully used to create spiro-conjugated succinimide (B58015) rings, a strategy that could be adapted for β-lactone systems. beilstein-journals.org

Precursor Type Reaction Strategy Resulting Spirocycle Class Key Features Reference
Oxetan-3-oneA³ Cascade ReactionN-Propargyl SpirooxazolidinesCu-catalyzed four-component reaction. mdpi.com
Oxetan-3-one derivativeRing ExpansionSaturated Nitrogen HeterocyclesLewis acid-mediated cascade. researchgate.net
Diazotetramic acidsWolff Rearrangement / [2+2] CycloadditionSpirocyclic bis-β-lactamsHighly diastereoselective cascade. rsc.org
Maleic acid derivativesPaternò–Büchi ReactionFunctionalized Spirocyclic OxetanesPhotochemical [2+2] cycloaddition. rsc.org

Role in the Design of Bioactive Compounds

The incorporation of strained rings and specific heteroaromatic systems is a common strategy in drug discovery to enhance potency and modulate physicochemical properties.

Incorporation into Diverse Structural Motifs for Chemical Exploration

Both the oxetane (B1205548) ring and the pyridine ring are considered "privileged" scaffolds in medicinal chemistry. Oxetanes are frequently used as bioisosteres for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity. researchgate.netnih.govacs.org The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs and is present in numerous natural products with diverse biological activities. nih.gov

The compound this compound combines these features. The β-lactone moiety itself is a reactive electrophile, a "warhead" present in several natural product enzyme inhibitors, such as the proteasome inhibitor Omuralide. clockss.orgnih.gov Therefore, incorporating the this compound motif into larger molecules could generate novel compounds with potential therapeutic applications, leveraging the metabolic benefits of the oxetane, the drug-like properties of the pyridine, and the target-binding reactivity of the β-lactone.

Exploration of Structure-Reactivity Relationships for Synthetic Utility

The interplay between the pyridine ring and the oxetan-2-one core is crucial for its synthetic utility. The structure-activity relationship (SAR) of related pyridin-2(1H)-one derivatives has shown that electronic properties significantly modulate biological activity. researchgate.net

In this compound, several structural factors can be tuned to control reactivity:

Electronic Effects : The electron-withdrawing nature of the sp²-hybridized nitrogen in the pyridine ring is expected to increase the electrophilicity of the lactone's carbonyl carbon, making the ring more susceptible to nucleophilic attack.

Coordinating Effects : The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating to metal catalysts. This coordination could influence the stereochemical outcome of reactions or alter the regioselectivity of the ring-opening, favoring either acyl or alkyl C-O bond cleavage.

Steric Hindrance : Substituents placed on the pyridine ring can sterically hinder the approach of nucleophiles or catalysts, providing another layer of control over its reactivity.

By systematically modifying the pyridine ring, the reactivity of the β-lactone can be fine-tuned, allowing for precise control over synthetic transformations and the development of novel reaction methodologies.

Enabling New Chemical Transformations and Methodologies

There is no specific literature available that details new chemical transformations or methodologies enabled directly by this compound. The synthetic utility of β-lactones, in general, stems from the high ring strain of the four-membered ring, which facilitates ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of a β-hydroxy acid moiety or related functional groups.

Similarly, the pyridine moiety is a common structural motif in organic chemistry, known for its ability to act as a ligand for metal catalysts, a basic catalyst itself, or a directing group in C-H activation reactions. The combination of these two functionalities in this compound presents theoretical potential for novel reactivity; however, such transformations have not been experimentally reported or published.

Access to Novel Functional Arrays via β-Lactone Transformations

No published studies demonstrate the use of this compound to access novel functional arrays through its β-lactone transformations.

In principle, the oxetan-2-one ring is susceptible to nucleophilic attack, which can occur at either the acyl-carbon or the β-carbon, leading to different products. This reactivity is the cornerstone of how β-lactones provide access to diverse functional groups. For instance:

Hydrolysis would yield 3-hydroxy-3-(pyridin-2-yl)propanoic acid.

Aminolysis with various amines could produce the corresponding 3-hydroxy-3-(pyridin-2-yl)propanamides.

Reaction with organometallic reagents could lead to ketones or tertiary alcohols after ring-opening.

The presence of the pyridin-2-yl substituent at the 3-position would be expected to influence the regioselectivity and stereoselectivity of these ring-opening reactions. The nitrogen atom of the pyridine ring could potentially coordinate to Lewis acids or act as an internal nucleophile under certain conditions. Despite this potential, specific examples, reaction conditions, and the resulting functional group arrays derived from this compound are not described in the scientific literature.

Development of Catalyst Systems for Highly Selective Chemical Reactions

There are no research findings on the development of catalyst systems that utilize this compound for highly selective chemical reactions. The pyridine nitrogen atom makes the molecule a potential ligand for transition metal catalysis. Bidentate ligands incorporating a pyridine ring are common in catalysis, and one could envision that a derivative of this compound, formed through a ring-opening reaction, might serve as a chiral ligand for asymmetric catalysis.

For example, ring-opening with a nucleophile bearing another donor atom could create a bidentate or tridentate ligand. The stereocenter at the 3-position of the original lactone could impart chirality to the resulting metal complex, potentially enabling highly selective reactions. However, this remains a hypothetical application, as no studies have been published detailing the synthesis of such catalysts from this compound or their use in any chemical transformation.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Pyridine-Oxetanones

Future synthetic efforts should prioritize the development of efficient, scalable, and environmentally benign methods for constructing the pyridine-oxetanone framework. While traditional multi-step syntheses exist for related heterocycles, a focus on green chemistry principles could significantly enhance the accessibility and utility of this compound class. mdpi.comrsc.org

Key areas for investigation include:

Photochemical Synthesis : The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a primary method for forming oxetane (B1205548) rings. nih.govresearchgate.net Future research could explore the photochemical coupling of a suitable pyridine-containing carbonyl compound with ketene (B1206846) or its equivalents to directly form the 3-(pyridin-2-yl)oxetan-2-one core. This approach, potentially powered by visible light, would align with sustainable synthesis goals. beilstein-journals.org

Flow Chemistry : Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters compared to batch processes. vcu.edumdpi.com Developing a flow-based synthesis for pyridine-oxetanones could enable safer handling of reactive intermediates and facilitate rapid production, which is crucial for creating compound libraries for screening purposes.

Catalytic Approaches : The exploration of novel catalysts, including reusable heterogeneous catalysts or metal-organic frameworks (MOFs), could lead to more sustainable synthetic routes. acs.org Research into catalytic methods that avoid stoichiometric reagents and toxic solvents would represent a significant advancement. For instance, adapting multicomponent reactions that utilize catalysts like PET@UiO-66 vials could provide an eco-friendly pathway to related pyridine (B92270) structures. acs.org

Solvent-Free and Alternative Energy Methods : Techniques such as solid-state synthesis or the use of alternative energy sources like microwave or infrared irradiation have proven effective for synthesizing pyridone derivatives under solvent-free conditions. mdpi.comrsc.org Applying these methods could reduce solvent waste and energy consumption, making the synthesis of this compound more sustainable.

Exploration of Cascade and Multicomponent Reactions Involving the Compound

Cascade and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, highly efficient step. researchgate.netrsc.org These strategies are characterized by high atom economy and operational simplicity. Future research should focus on designing novel MCRs and cascade sequences where this compound can act as either a key building block or a final product.

Potential research avenues include:

One-Pot Synthesis of the Scaffold : Designing a multicomponent reaction that brings together a pyridine precursor, a two-carbon unit, and a carbonyl source to assemble the this compound structure in a single operation would be a significant achievement. This could be modeled after established MCRs for other heterocyclic systems. rsc.orgmdpi.comscholarsresearchlibrary.com

Cascade Reactions Initiated by Ring-Opening : The high ring strain of the oxetan-2-one moiety makes it susceptible to nucleophilic attack and ring-opening. beilstein-journals.orgyoutube.com This reactivity can be harnessed to initiate cascade sequences. For example, a nucleophile could open the lactone ring, and the resulting intermediate could then undergo an intramolecular cyclization or react with another component in the reaction mixture to build more complex, polycyclic architectures. A copper-catalyzed four-component cascade reaction has been used to create spirocycles from 3-oxetanone, demonstrating the potential for such complex transformations. mdpi.com

Advanced Mechanistic Investigations Utilizing State-of-the-Art Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing reactions and designing new ones. A synergistic approach combining modern spectroscopic and computational methods will be essential.

Future mechanistic studies could involve:

Computational Modeling (DFT) : Density Functional Theory (DFT) calculations can provide invaluable insights into the electronic structure, reaction pathways, and transition state energies. rsc.orgrsc.org Such studies could be used to predict the regioselectivity of ring-opening reactions, understand the influence of the pyridine nitrogen on the reactivity of the lactone, and model potential photochemical pathways. acs.orgresearchgate.net Computational investigations have been successfully used to explore the photochemistry of pyridine-water complexes and the ring-opening of other oxetane intermediates. researchgate.netrsc.org

Advanced NMR Spectroscopy : State-of-the-art NMR techniques are powerful tools for mechanistic analysis. nih.gov In-situ reaction monitoring using NMR can help identify transient intermediates and determine reaction kinetics. umn.edunsf.gov Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can help characterize complex reaction mixtures, while Nuclear Overhauser Effect (NOE) experiments can elucidate the stereochemistry of products, which is particularly important for reactions involving the chiral center at the C3 position of the oxetane ring. ufrgs.br

Designing New Transformations Based on the Unique Reactivity Profile of this compound

The unique reactivity of this compound stems from the interplay between the strained β-lactone and the aromatic pyridine ring. This dual functionality offers opportunities for designing novel chemical transformations to access diverse molecular scaffolds. acs.orgacs.org

Promising areas for exploration include:

Ring-Opening and Ring-Expansion Reactions : The oxetan-2-one ring is prone to cleavage under acidic, basic, or nucleophilic conditions. youtube.comwikipedia.org Systematic investigation of its reaction with a wide array of nucleophiles (e.g., amines, thiols, alcohols, organometallics) could yield a library of novel 3-substituted pyridine derivatives with diverse functional handles. Furthermore, ring-expansion reactions, potentially catalyzed by transition metals, could transform the four-membered ring into larger, more complex heterocyclic systems.

Cycloaddition Reactions : The pyridin-2-one tautomer of the pyridine ring can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner and conditions. mdpi.com Research could explore whether this compound can undergo Diels-Alder or other cycloaddition reactions to construct fused polycyclic systems, a strategy that has been employed with nitro-substituted quinolones. mdpi.com

Pyridinium (B92312) Ylide Chemistry : The pyridine nitrogen can be alkylated to form pyridinium salts, which can then be deprotonated to form pyridinium ylides. These ylides are versatile intermediates for [3+2] cycloaddition reactions, providing access to indolizine (B1195054) frameworks and other nitrogen-containing heterocycles.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new applications for pyridine-oxetanone derivatives, their synthesis and evaluation should be integrated into modern high-throughput workflows. acs.org

Future directions in this area include:

Automated Library Synthesis : The development of robust synthetic routes, particularly those amenable to flow chemistry or solid-phase synthesis, would enable the use of automated synthesis platforms. researchgate.netresearchgate.net These platforms can rapidly generate large libraries of analogues by systematically varying substituents on the pyridine ring or by reacting the oxetanone core with an array of different nucleophiles. nih.gov This approach allows for the efficient exploration of the chemical space around the core scaffold.

High-Throughput Screening (HTS) : Once a diverse library of compounds is generated, HTS technologies can be employed to rapidly screen them for biological activity against a wide range of therapeutic targets. This integration of automated synthesis and HTS can dramatically shorten the timeline for identifying promising hit compounds for drug discovery programs.

AI-Driven Discovery : Combining automated synthesis with artificial intelligence and machine learning algorithms can further accelerate the discovery process. synplechem.com Data from HTS campaigns can be used to train predictive models that can then suggest new structures with a higher probability of being active, guiding the next round of automated synthesis in a closed-loop discovery cycle.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Pyridin-2-yl)oxetan-2-one in a laboratory setting?

  • Methodological Answer : The synthesis typically involves cyclization reactions. For example, pyridine derivatives can be functionalized via nucleophilic substitution or condensation reactions using oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride) to introduce the oxetane moiety. Reaction conditions such as temperature, solvent polarity, and catalyst selection should be optimized to improve yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Solubility studies indicate compatibility with DMSO, PEG300, or aqueous buffers for stock solutions; however, prolonged exposure to moisture should be avoided. Pre-formulation stability assays (e.g., HPLC monitoring under varying pH/temperature) are recommended to establish shelf-life .

Q. What solvents are optimal for dissolving this compound in in vitro assays?

  • Methodological Answer : Solubility data suggest that DMSO is ideal for preparing 10–50 mM stock solutions due to its high polarity. For aqueous systems, co-solvents like PEG300 or Tween80 (5–10% v/v) enhance solubility. Serial dilution into physiological buffers (e.g., PBS) should be validated via dynamic light scattering to confirm absence of precipitation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the molecular structure of this compound, and what software is recommended for data refinement?

  • Methodological Answer : Single-crystal X-ray analysis requires high-quality crystals grown via slow evaporation or diffusion methods. Data collection at low temperatures (e.g., 110 K) minimizes thermal motion artifacts. SHELXL (for refinement) and SHELXS (for structure solution) are industry-standard software for determining bond lengths, angles, and stereochemistry. A data-to-parameter ratio >10:1 ensures reliable refinement, and R factors <0.05 indicate high accuracy .

Q. What strategies are effective for analyzing contradictory spectral data (e.g., NMR vs. computational predictions) when characterizing this compound?

  • Methodological Answer : Discrepancies between experimental NMR shifts and DFT-predicted values may arise from solvent effects, conformational flexibility, or impurities. Cross-validation via 2D NMR (COSY, HSQC) and mass spectrometry (HRMS) is essential. Adjust computational parameters (e.g., solvent model in Gaussian) to better match experimental conditions. If inconsistencies persist, consider alternative tautomeric or stereochemical configurations .

Q. How can computational chemistry methods aid in predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict reaction transition states, activation energies, and regioselectivity. Thermochemical data (e.g., Gibbs free energy changes) from computational studies guide the feasibility of ring-opening or functionalization reactions. Molecular docking simulations may also explore bioactivity if the compound has pharmacological targets .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from polymorphism or twinning. Repeating crystallization under controlled conditions (e.g., solvent polarity gradients) can isolate pure phases. High-resolution synchrotron data and twin refinement protocols in SHELXL improve model accuracy. Comparative Hirshfeld surface analysis further validates intermolecular interactions .

Q. What experimental controls are critical when evaluating the biological activity of this compound in cell-based assays?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at matching concentrations) to rule out solvent toxicity. Dose-response curves (IC₅₀/EC₅₀) should be validated with positive controls (e.g., known inhibitors). Stability assays in cell culture media (e.g., DMEM at 37°C) confirm compound integrity over the assay duration. LC-MS monitoring detects potential metabolite interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.